molecular formula C8H8N2 B2677065 (2-Methyl-4-pyridinyl)acetonitrile CAS No. 851262-33-4

(2-Methyl-4-pyridinyl)acetonitrile

Cat. No. B2677065
CAS RN: 851262-33-4
M. Wt: 132.166
InChI Key: NDXCMHJYMLKKOB-UHFFFAOYSA-N
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Description

“(2-Methyl-4-pyridinyl)acetonitrile” is a chemical compound with the CAS Number 851262-33-4 . It has a molecular weight of 132.16 and its IUPAC name is (2-methyl-4-pyridinyl)acetonitrile . The compound appears as a yellow to brown liquid .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-4-pyridinyl)acetonitrile” can be represented by the InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

“(2-Methyl-4-pyridinyl)acetonitrile” is a yellow to brown liquid . It has a molecular weight of 132.16 . The InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 represents its molecular structure .

Scientific Research Applications

Organic Synthesis

“(2-Methyl-4-pyridinyl)acetonitrile” is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Building Block in Organic Synthesis

The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Cyanomethylation

Acetonitrile can be used in cyanomethylation reactions . Cyanomethylation is a type of chemical reaction where a cyanomethyl group (-CH2CN) is introduced into a molecule .

Tetrasubstituted Olefins Synthesis

Acetonitrile can be used in the synthesis of tetrasubstituted olefins . Tetrasubstituted olefins are a type of organic compound where four different groups are attached to a carbon-carbon double bond .

Heterocyclic Compounds Synthesis

Acetonitrile can be used in the synthesis of heterocyclic compounds . Heterocyclic compounds are organic compounds that contain at least one atom of an element other than carbon within the ring structure .

Amidation

Acetonitrile can be used in amidation reactions . Amidation is a type of chemical reaction where an amide group (-CONH2) is introduced into a molecule .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “(2-Methyl-4-pyridinyl)acetonitrile” can be found on the AstaTech, Inc. website . For detailed safety and hazard information, it is recommended to refer to the MSDS provided by the manufacturer .

properties

IUPAC Name

2-(2-methylpyridin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXCMHJYMLKKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-pyridinyl)acetonitrile

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred mixture of 4-hydroxymethyl-2-methyl-pyridine [CAS No. 105250-16-6] (3.37 g, 27.4 mmol), potassium cyanide (3.56 g, 54.7 mmol) and 18-crown-6 (0.72 g, 2.74 mmol) in acetonitrile (75 ml) was added dropwise at 15-20° C. a solution of tributylphosphine (7.16 g, 30.1 mmol) in acetonitrile (25 ml). The reaction mixture was stirred at room temperature for 25 h, poured into water (100 ml) and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with water (3×100 ml), brine (100 ml) dried (MgSO4) and evaporated. The crude product was further purified by column chromatography on silica gel (ethyl acetate) to yield 4-cyanomethyl-2-methyl-pyridine (2.26 g, 62%) as a brown oil.
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